Einecs 307-129-4

Description

EINECS 307-129-4 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which catalogs chemicals marketed in the EU before 1981.

Properties

CAS No. |

97552-78-8 |

|---|---|

Molecular Formula |

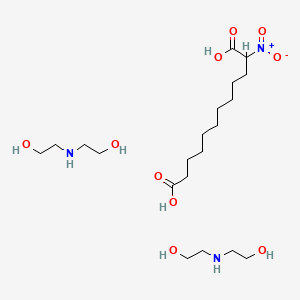

C20H43N3O10 |

Molecular Weight |

485.6 g/mol |

IUPAC Name |

2-(2-hydroxyethylamino)ethanol;2-nitrododecanedioic acid |

InChI |

InChI=1S/C12H21NO6.2C4H11NO2/c14-11(15)9-7-5-3-1-2-4-6-8-10(12(16)17)13(18)19;2*6-3-1-5-2-4-7/h10H,1-9H2,(H,14,15)(H,16,17);2*5-7H,1-4H2 |

InChI Key |

MISDLMWMWDHFJG-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCC(C(=O)O)[N+](=O)[O-])CCCCC(=O)O.C(CO)NCCO.C(CO)NCCO |

Origin of Product |

United States |

Preparation Methods

The preparation of Einecs 307-129-4 involves specific synthetic routes and reaction conditions. Industrial production methods typically include:

Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.

Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.

Industrial Production: Large-scale production involves the use of industrial reactors and purification processes to obtain the compound in bulk quantities.

Chemical Reactions Analysis

Einecs 307-129-4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Einecs 307-129-4 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in biological studies to understand its effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties and used in drug development.

Industry: Utilized in the production of various industrial products, including polymers and coatings.

Mechanism of Action

The mechanism of action of Einecs 307-129-4 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can result in various biological and chemical effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

A rigorous comparison of EINECS 307-129-4 with structurally or functionally analogous compounds requires evaluating physicochemical properties, reactivity, toxicity, and industrial applicability. Below is a hypothetical framework for such a comparison, modeled after methodologies in the provided evidence (e.g., similarity scoring and experimental reproducibility guidelines).

Structural and Functional Similarity

Based on and –14, similarity scoring (e.g., Tanimoto coefficients or RASAR models) can quantify structural overlaps. For example:

Key observations :

- Carboxylic acid derivatives (e.g., CAS 3052-50-4) show high similarity due to shared reactivity in esterification and polymerization .

- Halogenated analogs (e.g., CAS 6307-83-1) exhibit lower scores but retain utility in agrochemical synthesis .

Toxicological and Environmental Profiles

highlights read-across approaches (RASAR) for predicting toxicity. For this compound:

- Environmental persistence can be extrapolated from analogs’ biodegradation data (e.g., ester hydrolysis rates).

Biological Activity

Einecs 307-129-4, also known as tetrapropylene phenol (TPP), is a chemical compound with significant biological activity, particularly in the context of endocrine disruption. This article explores the biological effects, mechanisms of action, and relevant case studies associated with TPP, drawing from diverse research findings.

Chemical Name: Tetrapropylene phenol

EC Number: 307-129-4

CAS Number: 122384-85-4

Molecular Formula: C15H24O

Mechanisms of Biological Activity

TPP exhibits biological activity primarily through its interaction with hormonal pathways. Research indicates that TPP can act as an agonist of natural estrogens, mimicking their effects in various biological systems. This agonistic action can lead to significant reproductive and developmental toxicity, particularly in animal models.

Key Findings:

- Estrogenic Activity: TPP has been shown to bind to estrogen receptors, leading to estrogen-like effects in vivo and in vitro studies .

- Androgen Receptor Interaction: In studies assessing androgen receptor binding, TPP demonstrated the ability to inhibit the binding of radiolabeled ligands, indicating potential androgenic activity .

Toxicological Studies

Several toxicological assessments have been conducted to evaluate the safety profile of TPP. Below is a summary of critical studies and their findings:

| Study Type | Organism | Dose (mg/kg bw/day) | Key Findings | NOAEL |

|---|---|---|---|---|

| Two-generation reproductive toxicity | SD rats | 0, 5, 30, 150 | Reduced seminal vesicle weights; no microscopic alterations | 150 |

| One-generation reproductive toxicity | SD rats | 0, 50, 300, 1000 | Significant reductions in ovary weights; earlier vaginal patency | 500 |

| Combined repeated dose toxicity with reproductive/developmental toxicity screening test | SD rats | 0, 50, 300, 1000 | Significant maternal toxicity; reduced fertility effects at lower doses | 5 |

Case Study 1: Reproductive Toxicity in Rats

In a comprehensive study by Wood et al. (2003), TPP was administered to SD rats over multiple generations. The results indicated notable reproductive toxicity characterized by reduced weights of accessory reproductive organs and decreased sperm concentrations at higher doses. The established NOAEL for reproductive toxicity was set at 150 mg/kg bw/day .

Case Study 2: Developmental Effects

A study conducted by Knapp et al. (2006) explored the developmental impacts of TPP on offspring when administered to pregnant rats. The findings revealed significant reductions in maternal body weight and adverse effects on offspring development at doses starting from 75 mg/kg bw/day. The NOAEL for systemic and reproductive toxicity was determined to be as low as 5 mg/kg bw/day .

Q & A

Q. What are the established analytical techniques for characterizing the purity of Einecs 307-129-4?

To ensure accurate purity assessment, researchers should employ a combination of high-performance liquid chromatography (HPLC) for quantitative analysis, nuclear magnetic resonance (NMR) for structural verification, and mass spectrometry (MS) for molecular weight confirmation. Cross-referencing results with published spectral databases and including detailed experimental conditions (e.g., solvent systems, column specifications, and ionization methods) is critical for reproducibility .

Q. How should researchers document synthetic procedures for this compound to enable replication?

Document all steps with precise technical details: reagent stoichiometry, reaction temperatures, purification methods (e.g., recrystallization solvents), and yield calculations. Include raw spectral data (e.g., NMR chemical shifts, IR peaks) in supplementary materials. Follow journal guidelines that limit main-text experimental descriptions to essential procedures, with extended protocols in supporting information .

Q. What physicochemical properties of this compound are essential for academic reporting?

Mandatory properties include melting/boiling points, solubility in common solvents, density, and stability under standard laboratory conditions. Use calibrated instruments (e.g., differential scanning calorimetry for thermal properties) and report measurement uncertainties. Comparative data from peer-reviewed studies should be tabulated to highlight consistency or deviations .

Q. How can researchers validate the identity of this compound using spectral data?

Compare experimental NMR, IR, and MS profiles with literature or computational predictions. For novel derivatives, include X-ray crystallography or elemental analysis. Address discrepancies by repeating measurements under controlled conditions (e.g., varying solvent systems) and applying statistical validation (e.g., confidence intervals for peak assignments) .

Q. What are the best practices for synthesizing this compound to minimize batch-to-batch variability?

Standardize reaction parameters (e.g., inert atmosphere, controlled humidity) and use high-purity starting materials. Implement quality control checkpoints, such as intermediate characterization via thin-layer chromatography (TLC). Document deviations in reaction logs and analyze their impact on yield/purity using control charts .

Advanced Research Questions

Q. How can conflicting thermal stability data for this compound be resolved methodologically?

Conduct thermogravimetric analysis (TGA) under varied heating rates and atmospheres to identify decomposition pathways. Pair with kinetic modeling (e.g., Arrhenius plots) to isolate environmental factors. Cross-validate results using differential thermal analysis (DTA) and compare degradation products via LC-MS .

Q. What experimental designs are optimal for studying the catalytic activity of this compound in complex reaction systems?

Use factorial design (e.g., response surface methodology) to evaluate interactions between variables like temperature, catalyst loading, and solvent polarity. Incorporate in-situ spectroscopic monitoring (e.g., Raman) to track intermediate formation. Validate mechanistic hypotheses with isotopic labeling or computational docking studies .

Q. How should researchers address discrepancies between computational and experimental spectroscopic profiles of this compound?

Re-examine computational parameters (e.g., basis sets, solvation models) and validate against multiple experimental datasets. Use error analysis metrics (e.g., root-mean-square deviations) to quantify mismatches. For NMR, apply spin-simulation software to account for coupling constants and dynamic effects .

Q. What strategies enable isolation of degradation pathways for this compound under environmental stressors?

Design accelerated aging studies with controlled exposure to UV light, humidity, or oxidizing agents. Use hyphenated techniques (e.g., GC-MS or LC-NMR) to identify degradation products. Quantify pathway contributions via kinetic compartmental modeling and validate with stability-indicating assays .

Q. How can multivariate analysis improve the optimization of this compound synthesis?

Apply machine learning algorithms (e.g., random forests) to correlate reaction variables (e.g., pH, catalyst type) with yield/purity outcomes. Use Monte Carlo simulations to predict optimal conditions and validate with iterative experimentation. Include sensitivity analysis to rank parameter impacts .

Methodological Guidelines from Evidence

- Reproducibility : Follow structured reporting frameworks (e.g., "P-E/I-C-O" for variables) and include raw data in appendices .

- Statistical Rigor : Use error bars, t-tests, or ANOVA for data comparisons; report p-values and effect sizes .

- Computational Integration : Validate models with experimental data and disclose software/version details .

- Conflict Resolution : Replicate experiments under identical conditions and apply root-cause analysis (e.g., Ishikawa diagrams) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.